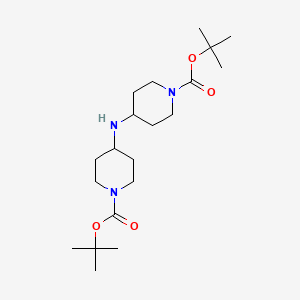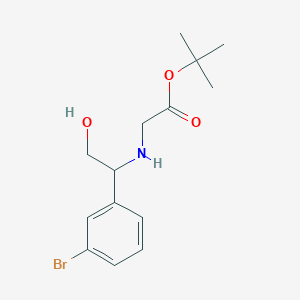
Aspidostomide D
Overview
Description
Aspidostomide D is a natural product isolated from bryozoans, specifically from the species Aspidostoma giganteum It is a bromopyrrole alkaloid known for its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aspidostomide D involves a multi-step process starting from 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid. The key steps include intramolecular cyclization, dehydration, oxidation, and a Lewis acid-mediated regioselective epoxide ring opening. The overall yield of this synthetic route is approximately 36.3% .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Aspidostomide D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms present in the structure.
Substitution: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the removal of bromine atoms.
Scientific Research Applications
Aspidostomide D has several scientific research applications, including:
Chemistry: It is used as a model compound for studying bromopyrrole alkaloids and their chemical properties.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological research, particularly in studying its effects on various microorganisms.
Medicine: this compound is being investigated for its potential use in developing new antimicrobial drugs.
Mechanism of Action
The mechanism of action of aspidostomide D involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The compound targets specific molecular pathways involved in maintaining cell membrane structure and function. Further research is needed to fully elucidate the detailed molecular targets and pathways involved.
Comparison with Similar Compounds
Aspidostomide D is part of a family of bromopyrrole alkaloids, which include compounds such as aspidostomide B and aspidostomide C. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific bromination pattern and its potent antimicrobial properties .
List of Similar Compounds
- Aspidostomide B
- Aspidostomide C
- Regioisomeric N-methyl this compound
This compound stands out among these compounds due to its specific chemical structure and the efficiency of its synthetic route.
Properties
IUPAC Name |
4,5-dibromo-N-[2-(3-bromo-4-methoxyphenyl)-1-methoxy-2-oxoethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br3N2O4/c1-27-15-6-3-9(7-12(15)21)17(25)19(28-2)24-18(26)14-8-10-13(23-14)5-4-11(20)16(10)22/h3-8,19,23H,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUXYSZYQVOHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(NC(=O)C2=CC3=C(N2)C=CC(=C3Br)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1474301.png)





![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)


